molecular formula C18H16O2 B8491396 1-(2-Hydroxy-5-methylphenyl)-5-phenylpenta-2,4-dien-1-one

1-(2-Hydroxy-5-methylphenyl)-5-phenylpenta-2,4-dien-1-one

Cat. No. B8491396
M. Wt: 264.3 g/mol
InChI Key: PGDIWOVYIAWDDQ-UHFFFAOYSA-N
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Patent
US06066642

Procedure details

2'-Hydroxy-5'-methoxyacetophenone (4.1 g, 22 mmole) and cinnamaldehyde (3.35 g, 25 mmole) were dissolved in minimum methanol (2.5 mL). Concentrated sodium hydroxide (12.5 mL, 50%) was added, and the mixture was kept on ice for 8 hr. The resultant solid was suspended in water and acidified using HCl (4N). The oil that separated was dissolved in ethanol and crystallized from ethanol/water to give 1-(2-hydroxy-5-methylphenyl)-5-phenylpenta-2,4-dien-1-one (1.2 g) as red-brown powder. Mass (CI--NH3) m/z 281 (M++1, base). 1H NMR (CDCl3).3.9(s, 3H, CH3),6.95-7.8(m, 12H). The above compound (170 mg, 0.6 mmole) was dissolved in a mixture of ethanol (3.5 mL) and acetone (4 mL). Sodium hydroxide 1N (1 mL) and hydrogen peroxide (1 mL, 35%) were added, and the solution was stirred 6 hr. at room temperature. The mixture was precipitated by adding water and HCl and purified on preparative TLC (petroleum ether-ethyl acetate) to give compound 15, mp 160-163° C. mass (CI NH3) m/z 297(M++1,base). 1H NMR (CDCl3) 3.9(s,3H,CH3), 4.45(d,J=12 Hz,1H), 4.8(m,1H), 6.55(dd,1H), 6.9-7.6(m,9H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5](OC)=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].[CH:13](=O)[CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[Na+].Cl.[CH3:26]O>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:26])=[CH:4][C:3]=1[C:10](=[O:12])[CH:11]=[CH:13][CH:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)OC)C(C)=O
Name
Quantity
3.35 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oil that separated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethanol
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol/water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C)C(C=CC=CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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